molecular formula C7H15NOS3 B1682524 Sulforemate CAS No. 187612-30-2

Sulforemate

Cat. No.: B1682524
CAS No.: 187612-30-2
M. Wt: 225.4 g/mol
InChI Key: SNJJPZNVUIICCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sulforemate can be synthesized through a series of chemical reactions involving the incorporation of a methylsulfinyl group and a methyldithiocarbamyl group into a butane backbone . The synthesis involves the following steps:

    Formation of the Methylsulfinyl Group: This step typically involves the oxidation of a methylsulfanyl group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide.

    Incorporation of the Methyldithiocarbamyl Group: This step involves the reaction of the intermediate compound with a dithiocarbamate reagent under controlled conditions.

Industrial Production Methods: The industrial production of sulforamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulforemate undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.

    Reduction: The methylsulfinyl group can be reduced back to a methylsulfanyl group using reducing agents such as sodium borohydride.

    Substitution: The methyldithiocarbamyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfanyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Properties

CAS No.

187612-30-2

Molecular Formula

C7H15NOS3

Molecular Weight

225.4 g/mol

IUPAC Name

methyl N-(4-methylsulfinylbutyl)carbamodithioate

InChI

InChI=1S/C7H15NOS3/c1-11-7(10)8-5-3-4-6-12(2)9/h3-6H2,1-2H3,(H,8,10)

InChI Key

SNJJPZNVUIICCU-UHFFFAOYSA-N

SMILES

CSC(=S)NCCCCS(=O)C

Canonical SMILES

CSC(=S)NCCCCS(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-methylsulfinyl-1-(S-methyldithiocarbamyl)butane
sulforamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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